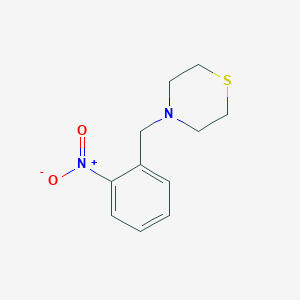
4-(2-nitrobenzyl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(2-nitrobenzyl)thiomorpholine and related compounds often involves strategic functionalization of thiomorpholine or nitrobenzyl precursors. Although direct references to the synthesis of this exact compound are scarce, methods for synthesizing similar compounds can provide valuable insights. Techniques may include nitration reactions, thiol-ene chemistry for introducing the thiomorpholine moiety, or coupling reactions between appropriately functionalized precursors.
Molecular Structure Analysis
The molecular structure of 4-(2-nitrobenzyl)thiomorpholine is characterized by the presence of a nitro group attached to a benzyl unit, which is further linked to a thiomorpholine ring. This structure imparts certain electronic and steric properties to the molecule, influencing its reactivity and interaction with various substrates. Computational studies and crystallographic analysis of similar compounds can shed light on the conformational preferences, electronic distribution, and potential reactive sites within the molecule.
Chemical Reactions and Properties
The chemical reactions and properties of 4-(2-nitrobenzyl)thiomorpholine are influenced by its functional groups. The nitro group is a key functional handle that can undergo reduction, participate in nucleophilic substitutions, or act as an electrophile in certain conditions. The thiomorpholine moiety may engage in sulfur-based reactions, including oxidation or participation in nucleophilic addition reactions. Studies on similar nitrobenzyl or thiomorpholine compounds highlight the versatility of these moieties in synthetic applications.
Physical Properties Analysis
The physical properties of 4-(2-nitrobenzyl)thiomorpholine, such as solubility, melting point, and stability, are pivotal for its handling and application in various processes. These properties are determined by its molecular structure, with the polar nitro group and the heterocyclic thiomorpholine ring contributing to its overall physical profile. Insights into the physical properties can be derived from empirical data on closely related compounds.
Chemical Properties Analysis
The chemical properties of 4-(2-nitrobenzyl)thiomorpholine, including reactivity patterns, stability under different conditions, and interactions with various reagents, are key for its application in synthesis and material science. The presence of both electron-withdrawing and electron-donating groups within the molecule creates a unique chemical landscape, facilitating a wide range of reactions. Literature on analogous compounds provides a foundation for understanding the chemical behavior of 4-(2-nitrobenzyl)thiomorpholine.
For a detailed exploration of related compounds and foundational chemical principles, the following references are recommended:
- Photochromism and photoreactive properties of ortho-nitrobenzylpyridines, which may offer insights into the behavior of nitrobenzyl derivatives (Naumov, 2006).
- Synthesis and properties of conjugates of natural compounds with nitroxyl radicals, highlighting the versatility of nitro groups in modifying biological activity (Grigor’ev, Tkacheva, & Morozov, 2014).
- Analytical and environmental studies on nitrophenols, providing context on the behavior of nitro-functionalized compounds in various settings (Harrison et al., 2005).
Propriétés
IUPAC Name |
4-[(2-nitrophenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c14-13(15)11-4-2-1-3-10(11)9-12-5-7-16-8-6-12/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCGPEHUOBBPPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5259102 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-9-(2-ethoxypropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5675246.png)

![(3S*,4S*)-1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5675252.png)
![1-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5675263.png)
![1-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B5675267.png)
![3-[(3R*,4S*)-4-morpholin-4-yl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5675287.png)
![3,5-bis[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5675294.png)
![(3R*,4R*)-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5675297.png)
![(1S*,5R*)-6-propyl-3-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5675304.png)
![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5675312.png)
![9-{1-(cyclohexylmethyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B5675317.png)
![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5675325.png)
![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)acetamide](/img/structure/B5675335.png)
![3-[(dimethylamino)methyl]-6-fluoro-2-methyl-4-quinolinol](/img/structure/B5675336.png)